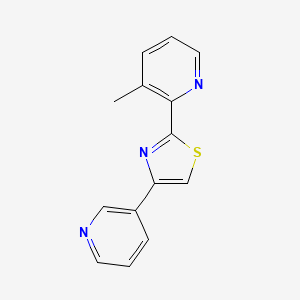

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole: is a heterocyclic compound that contains both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Pyridine Rings: The synthesized thiazole ring is then coupled with 3-methyl-2-pyridine and 3-pyridine through a series of reactions, such as Suzuki coupling or Stille coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is explored for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Pyridyl)-4-(3-pyridyl)thiazole

- 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole

- 2-(2-Pyridyl)-4-(2-pyridyl)thiazole

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole is unique due to the presence of both 3-methyl-2-pyridine and 3-pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole (referred to as Compound 1 ) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies, detailing its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of Compound 1 typically involves the reaction of appropriate pyridine and thiazole precursors. The resultant compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of Compound 1 against various bacterial and fungal strains.

Key Findings:

- Antibacterial Activity : Compound 1 demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a Minimum Inhibitory Concentration (MIC) of approximately 0.24 μg/mL against Staphylococcus epidermidis, which is notably twofold more potent than ampicillin .

- Antifungal Activity : The compound also showed equipotent antifungal activity with amphotericin B against Geotrichum candidum, with an MIC of 0.48 μg/mL .

Comparative Table of Antimicrobial Activities

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus epidermidis | 0.24 |

| Geotrichum candidum | 0.48 | |

| E. coli | 0.17 | |

| Bacillus cereus | 0.23 |

Antioxidant Activity

In addition to its antimicrobial properties, Compound 1 has been evaluated for antioxidant activity. Studies indicate that derivatives with a pyridyl moiety exhibit significant antioxidant effects, which are crucial for mitigating oxidative stress in biological systems .

Anticancer Potential

Recent investigations have highlighted the potential of Compound 1 as an anticancer agent.

Case Study Insights:

- A study reported that derivatives similar to Compound 1 exhibited cytotoxic effects on HL-60 cells (human promyelocytic leukemia), with an IC50 value of 0.57 µM , suggesting a promising therapeutic index for cancer treatment .

- The mechanism of action appears to involve apoptosis induction, as evidenced by increased apoptotic cell populations in treated MCF-7 cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives:

- Substituent Effects : The presence of specific substituents at positions 2 and 4 of the thiazole ring significantly influences antimicrobial potency. For example, larger or lipophilic groups at these positions generally enhance activity .

- Pyridine Influence : The inclusion of pyridine rings has been shown to improve interactions with biological targets, enhancing both antibacterial and anticancer activities .

Properties

Molecular Formula |

C14H11N3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

2-(3-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C14H11N3S/c1-10-4-2-7-16-13(10)14-17-12(9-18-14)11-5-3-6-15-8-11/h2-9H,1H3 |

InChI Key |

DHMAOSXZXPNMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.